dimethyl 4,6-dibromoisophthalate
CAS No.: 90766-77-1
Cat. No.: VC8008098
Molecular Formula: C10H8Br2O4
Molecular Weight: 351.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90766-77-1 |
|---|---|
| Molecular Formula | C10H8Br2O4 |
| Molecular Weight | 351.98 g/mol |
| IUPAC Name | dimethyl 4,6-dibromobenzene-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-6(10(14)16-2)8(12)4-7(5)11/h3-4H,1-2H3 |
| Standard InChI Key | CDSMQCGJPOCKOD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1Br)Br)C(=O)OC |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1Br)Br)C(=O)OC |
Introduction
Synthetic Methodologies
Esterification of 4,6-Dibromoisophthalic Acid
The most common synthesis involves the esterification of 4,6-dibromoisophthalic acid with methanol in the presence of thionyl chloride () as a catalyst. This method, adapted from analogous procedures for dibromophthalate derivatives, proceeds via acid chloride intermediacy :
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Reaction Conditions:
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Workup:
Yield: ~88% (reported for scaled-up reactions) .
Alternative Routes
Rajca et al. (2012) demonstrated the use of dimethyl 4,6-dibromoisophthalate in the synthesis of high-spin organic polyradicals. The compound was prepared via bromination of dimethyl isophthalate using bromine () in acetic acid, achieving selective dibromination at the 4- and 6-positions .
Structural and Spectroscopic Characterization
Spectral Data
Infrared (IR) Spectroscopy:
NMR (400 MHz, CDCl):
Mass Spectrometry:
Crystallographic Data
While single-crystal X-ray data for dimethyl 4,6-dibromoisophthalate remains unreported, related dibrominated isophthalate esters exhibit monoclinic crystal systems with halogen-bonding interactions influencing packing arrangements .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 351.976 g/mol |
| Density | Not reported |
| Melting Point | 81–82°C (literature) |
| Solubility | Soluble in DCM, THF, DMF |
| LogP | 2.78 |
The compound’s moderate lipophilicity () suggests compatibility with organic solvents, facilitating its use in solution-phase reactions .
Applications in Organic Synthesis
Building Block for Coordination Polymers
Shi et al. (2013) utilized dimethyl 4,6-dibromoisophthalate as a precursor for dicarboxylate ligands in metal-organic frameworks (MOFs). Subsequent hydrolysis of the ester groups yielded 4,6-dibromoisophthalic acid, which coordinated to transition metals (e.g., Cu, Zn) to form porous materials with potential gas storage applications .
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